Hexyl[(5-methylfuran-2-yl)methyl]amine
Description
Hexyl[(5-methylfuran-2-yl)methyl]amine (CAS: 882751-30-6) is a secondary amine featuring a hexyl chain attached to a nitrogen atom, which is also bonded to a 5-methylfuran-2-ylmethyl group. Its molecular formula is C₁₁H₁₉NO, with a molecular weight of 181.28 g/mol . The compound is a liquid at room temperature and is typically stored at 4°C to maintain stability . However, commercial availability of this compound has been discontinued, as noted by CymitQuimica .
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]hexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,13H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKFHCBPUHWCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=C(O1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl[(5-methylfuran-2-yl)methyl]amine can be synthesized through a multi-step process involving the functionalization of furan derivatives. One common method involves the alkylation of 5-methylfuran-2-carbaldehyde with hexylamine under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
Hexyl[(5-methylfuran-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between Hexyl[(5-methylfuran-2-yl)methyl]amine and related compounds:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Physical State | Key Features/Applications | References |
|---|---|---|---|---|---|---|
| This compound | Hexyl + 5-methylfuran-2-ylmethyl | C₁₁H₁₉NO | 181.28 | Liquid | Discontinued; potential intermediate | |
| [(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine | 1-Methylpyrazole + 5-methylfuran-2-ylmethyl | C₁₁H₁₆N₄O | 220.28 | Not reported | Likely bioactive scaffold | |
| [2-(3,4-Dimethoxyphenyl)ethyl]-(5-methylfuran-2-ylmethyl)amine | 3,4-Dimethoxyphenethyl + 5-methylfuran-2-ylmethyl | C₁₇H₂₃NO₃ | 301.37 | Solid | Research standard; impurity reference | |
| (2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine | Methoxyethyl + 5-methylfuran-2-ylmethyl | C₉H₁₅NO₂ | 169.22 | Not reported | Solubility modifier | |
| (5-Bromofuran-2-yl)methylamine | 5-Bromofuran + 3-(trifluoromethyl)benzyl | C₁₃H₁₁BrF₃NO | 334.13 | Not reported | Halogenated analog; electronic tuning | |
| (5-Chlorothiophen-2-ylmethyl)-methyl-amine | Chlorothiophene + methyl | C₆H₇ClNS | 168.64 | Not reported | Thiophene-based; low hazard |
Key Comparative Analysis
Electronic and Steric Effects
- The hexyl chain contributes steric bulk, which may reduce reactivity but improve lipid solubility .
- [(5-Bromofuran-2-yl)methyl]...amine : Bromine substitution introduces electron-withdrawing effects, altering electronic properties for applications in cross-coupling reactions .
- (5-Chlorothiophen-2-ylmethyl)-methyl-amine : Replacing furan with thiophene modifies aromaticity and electronic delocalization, impacting binding in biological systems .
Biological Activity
Hexyl[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula CHNO. Its structure features a hexylamine group attached to a 5-methylfuran moiety, which contributes to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The amine group can be oxidized to form nitroso or nitro derivatives, while the furan ring can be hydrogenated to yield tetrahydrofuran derivatives. These transformations are significant as they can affect the compound's biological activity.
The mechanism of action involves interactions with specific molecular targets. The amine group forms hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, which can modulate protein activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness against these organisms.
Cytotoxicity and Cancer Research
Research has also explored the cytotoxic effects of this compound on cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL.
- Cytotoxicity Assessment : In a comparative study involving several compounds, this compound exhibited an IC value of 30 µM against a breast cancer cell line (MCF-7), indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for its anticancer effects .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
